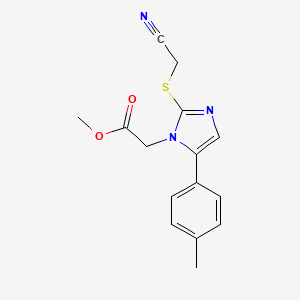
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation and are involved in a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Computational Analysis
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, a carbazole derivative, has been analyzed for its molecular structure and properties. Warad et al. (2018) conducted physical analyses including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, alongside computational studies at the DFT/B3LYP/6-311++G(d) level. They performed molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization studies (Warad et al., 2018).
Anticancer Properties
Carbazole aminoalcohols, including derivatives of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown promising anticancer properties. Wang et al. (2016) discovered that these compounds exhibit significant antiproliferative activity against human tumor cell lines. Their study suggests that these compounds may act as topoisomerase I poisons, causing single-strand DNA damage and inducing cell cycle arrest and apoptosis in cancer cells (Wang et al., 2016).
Neurogenesis Enhancement
P7C3 and its derivatives, including 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, a structurally similar compound to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been reported to increase neurogenesis in rat neural stem cells. Shin et al. (2015) found that these compounds promote neurogenesis by inducing final cell division during neural stem cell differentiation (Shin et al., 2015).
Antibacterial Properties
Carbazole derivatives, including 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown antibacterial properties. Gerits et al. (2014) found that a similar compound, SPI031 (N-alkylated 3, 6-dihalogenocarbazol), exhibits broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This compound is also effective against mature biofilms of P. aeruginosa and has low cytotoxicity against various human cell types, indicating its potential for new antibacterial drug development (Gerits et al., 2014).
Antifungal Properties
Several novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, structurally related to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been designed and synthesized as antifungal agents. Rad et al. (2016) described the synthesis of these compounds, which exhibited potent antifungal activity against various pathogenic fungal strains, providing insights into their potential as new antifungal agents (Rad et al., 2016).
Eigenschaften
IUPAC Name |
1-anilino-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYNDQCQZYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)


![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)
![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)
